Cefiderocol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefiderocol is a novel siderophore cephalosporin antibiotic designed to combat multidrug-resistant Gram-negative bacterial infections. It was first approved by the US FDA in 2019 for the treatment of complicated urinary tract infections and later for hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia . This compound’s unique mechanism of action involves binding to extracellular iron and utilizing bacterial iron transport systems to penetrate the bacterial cell wall .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cefiderocol is synthesized through a multi-step process involving the formation of a cephalosporin core and the attachment of a catechol-type siderophore moiety. The key steps include:

- Formation of the cephalosporin core through a series of condensation and cyclization reactions.

- Introduction of the catechol siderophore moiety via a coupling reaction with the cephalosporin core.

- Purification and crystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Bulk synthesis of the cephalosporin core and siderophore moiety.

- Coupling of the two components under controlled conditions.

- Purification using chromatography and crystallization techniques.

- Quality control to ensure compliance with pharmaceutical standards .

Análisis De Reacciones Químicas

Biochemical Interaction with Pseudomonas aeruginosa PBP3

Cefiderocol reacts with penicillin-binding protein 3 (PBP3) in P. aeruginosa through a mechanism involving covalent binding and side-chain elimination. Kinetic studies reveal:

| Compound | kinact (min⁻¹) | KI (µM) | kcat/K (µM⁻¹·min⁻¹) |

|---|---|---|---|

| This compound | 7.3 ± 0.1 | 7.0 ± 0.1 | 3000 ± 200 |

| Ceftazidime | 7.1 ± 0.1 | 6.6 ± 0.1 | 3400 ± 400 |

The reaction proceeds via C3 pyrrolidinium group elimination , forming a stable acyl-enzyme complex (Scheme 1) . Structural analysis shows:

- Salt bridge interactions between this compound’s C7 oxime-carboxylic acid and Arg440 (2.6–3.4 Å) .

- Hydrogen bonding with Thr438 and Glu242 stabilizes the β-lactam ring .

- Unlike cefepime, this compound’s chlorocatechol side chain enhances siderophore-mediated uptake but does not directly participate in PBP3 binding .

Degradation Pathways and Metabolite Formation

This compound undergoes limited enzymatic degradation but forms stable metabolites in plasma:

| Metabolite | Plasma AUC Contribution (%) |

|---|---|

| This compound | 92.3 |

| Pyrrolidine chlorobenzamide (PCBA) | 4.7 |

| Minor metabolites | < 2 each |

PCBA arises from hydrolytic cleavage of the C3 side chain, a degradation pathway confirmed via 14C-labelled studies . The terminal elimination half-life is 2–3 hours, with renal excretion as the primary route .

Analytical Characterization via LC-ITD-MS/MS

Chromatographic and mass spectrometric parameters for this compound analysis include:

Mass Transitions

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| This compound | 1.58 | 752.1 | 285.2 |

| This compound-d12 | 1.58 | 764.1 | 297.3 |

Gradient Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 95 | 5 | 0.5 |

| 2 | 5 | 95 | 0.5 |

This method achieves baseline separation within 4 minutes, demonstrating this compound’s stability under acidic mobile phase conditions .This compound’s reactivity is defined by its targeted PBP3 binding, controlled degradation into PCBA, and robust analytical detectability. These properties underpin its clinical efficacy against multidrug-resistant Gram-negative pathogens.

Aplicaciones Científicas De Investigación

Cefiderocol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study siderophore-mediated iron transport and β-lactamase resistance mechanisms

Biology: Investigated for its role in bacterial iron metabolism and its impact on bacterial growth and virulence

Medicine: Extensively studied for its efficacy against multidrug-resistant Gram-negative bacterial infections, including those caused by carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii

Industry: Utilized in the development of new antibiotics and as a reference compound in antimicrobial susceptibility testing

Mecanismo De Acción

Cefiderocol is structurally and functionally similar to other cephalosporins, such as cefepime and ceftazidime, but with unique features:

Cefepime: Like this compound, cefepime has a pyrrolidinium group that enhances stability against β-lactamases. .

Ceftazidime: Both this compound and ceftazidime are effective against Gram-negative bacteria, but this compound’s siderophore activity offers enhanced penetration and efficacy against multidrug-resistant strains

Unique Features:

Siderophore Moiety: this compound’s ability to utilize bacterial iron transport systems sets it apart from other cephalosporins.

Broad Spectrum of Activity: this compound is effective against a wide range of multidrug-resistant Gram-negative bacteria

Comparación Con Compuestos Similares

- Cefepime

- Ceftazidime

- Meropenem

- Imipenem .

Cefiderocol represents a significant advancement in the fight against multidrug-resistant bacterial infections, offering a unique mechanism of action and broad-spectrum efficacy. Its development and application continue to be a focus of scientific research and clinical practice.

Actividad Biológica

Cefiderocol, a novel siderophore cephalosporin, has emerged as a critical agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, combined with its stability against various beta-lactamases, makes it a promising candidate for treating severe infections caused by resistant pathogens. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through a unique mechanism that enhances its ability to penetrate the cell membranes of Gram-negative bacteria. It utilizes iron transport systems to gain entry into bacterial cells. By binding to ferric iron via its catechol moiety, this compound effectively mimics natural siderophores, allowing it to bypass typical resistance mechanisms employed by bacteria.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity against a wide range of MDR Gram-negative pathogens. Below is a summary of its activity based on various studies:

| Pathogen | MIC90 (mg/L) | Comparison Antibiotics |

|---|---|---|

| Pseudomonas aeruginosa | 0.5 | Meropenem: 8, Ceftazidime: 4 |

| Klebsiella pneumoniae | 1 | Meropenem: >16 |

| Acinetobacter baumannii | 0.5 | Meropenem: >16 |

| Enterobacter cloacae | 1 | Ceftazidime: >16 |

This compound consistently shows lower Minimum Inhibitory Concentration (MIC) values than comparator antibiotics across various studies, indicating its superior efficacy against resistant strains .

Efficacy Against Biofilms

One notable aspect of this compound's activity is its effectiveness against biofilms formed by MDR pathogens. A study reported that this compound achieved a 93% reduction in biofilm levels of Pseudomonas aeruginosa, significantly outperforming other antibiotics such as imipenem and tobramycin, which showed reductions between 49% and 82% . This characteristic is particularly advantageous in clinical settings where biofilm-associated infections are prevalent.

Case Study 1: Treatment of Invasive Infections

A clinical report highlighted the successful use of this compound as monotherapy for invasive infections caused by MDR Acinetobacter baumannii and Klebsiella pneumoniae. The study noted that patients exhibited significant clinical improvement and microbiological clearance post-treatment, underscoring this compound's potential as an effective treatment option for severe infections .

Case Study 2: Pharmacokinetics and Safety

In a pharmacokinetic study involving patients with complicated urinary tract infections, this compound demonstrated favorable pharmacokinetic properties that support its dosing regimen. The safety profile was consistent with prior studies, showing minimal adverse effects while effectively managing infections caused by carbapenem-resistant organisms .

Comparative Studies

Recent investigations have compared this compound's activity against various beta-lactamase producing strains. A study involving 189 non-fermentative Gram-negative bacteria found that this compound maintained potent activity against all tested strains, including those producing metallo-beta-lactamases (MBLs), where it exhibited MIC values significantly lower than those observed for other beta-lactams .

Propiedades

Key on ui mechanism of action |

Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect. |

|---|---|

Número CAS |

1225208-94-5 |

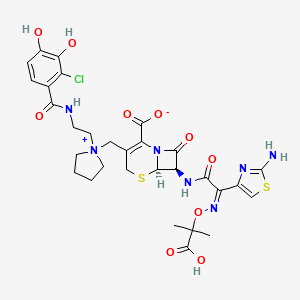

Fórmula molecular |

C30H34ClN7O10S2 |

Peso molecular |

752.2 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1 |

Clave InChI |

DBPPRLRVDVJOCL-FQRUVTKNSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

SMILES isomérico |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

SMILES canónico |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>95% (or refer to the Certificate of Analysis5 |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

S-649266; S 649266; S649266; GSK2696266D; GSK-2696266D; GSK 2696266D; S-649266D; S 649266D; S649266D; Cefiderocol; Fetroja. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.